molecular formula C17H15Cl3N2O2S B5232149 4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5232149
M. Wt: 417.7 g/mol
InChI Key: TYKQABWHVJLFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTCB and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of PTCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that PTCB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. PTCB has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
PTCB has been shown to have various biochemical and physiological effects. In animal studies, PTCB has been found to reduce inflammation and pain, as well as improve cognitive function. PTCB has also been shown to have insecticidal properties, which can be attributed to its ability to disrupt the nervous system of insects.

Advantages and Limitations for Lab Experiments

One advantage of using PTCB in lab experiments is its relatively low cost and easy availability. PTCB is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of using PTCB is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of PTCB. One area of research is the development of new drugs based on the structure of PTCB for the treatment of pain and inflammation-related diseases. Another area of research is the exploration of PTCB's insecticidal properties for the development of new insecticides. Additionally, the potential use of PTCB in the remediation of contaminated soils and water is an area of interest for environmental scientists. Further studies are needed to fully understand the mechanism of action and potential applications of PTCB.

Synthesis Methods

The synthesis of PTCB involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate product, sodium 2,4,5-trichlorophenyl dithiocarbonate. This intermediate is then reacted with 4-propoxybenzoyl chloride to produce the final product, 4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

PTCB has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, PTCB has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. In agriculture, PTCB has been shown to have insecticidal properties, which can be used to control pests and increase crop yield. In environmental science, PTCB has been studied for its potential use in the remediation of contaminated soils and water.

properties

IUPAC Name

4-propoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O2S/c1-2-7-24-11-5-3-10(4-6-11)16(23)22-17(25)21-15-9-13(19)12(18)8-14(15)20/h3-6,8-9H,2,7H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKQABWHVJLFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

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